2-(4-Butoxybenzoyl)-5-methylpyridine

Description

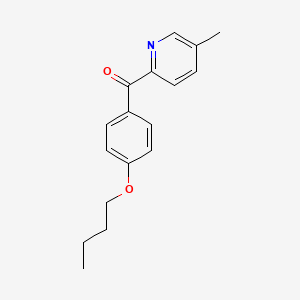

2-(4-Butoxybenzoyl)-5-methylpyridine is a pyridine derivative featuring a 4-butoxybenzoyl group at the 2-position and a methyl substituent at the 5-position of the pyridine ring. This compound is of interest in medicinal and materials chemistry due to its structural versatility, which allows for modifications that influence solubility, electronic properties, and biological activity.

Properties

IUPAC Name |

(4-butoxyphenyl)-(5-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-3-4-11-20-15-8-6-14(7-9-15)17(19)16-10-5-13(2)12-18-16/h5-10,12H,3-4,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTRTJAFGFFLFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butoxybenzoyl)-5-methylpyridine typically involves the acylation of 5-methylpyridine with 4-butoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, resulting in a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butoxybenzoyl)-5-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the butoxy group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of this compound oxide.

Reduction: Formation of 2-(4-butoxybenzyl)-5-methylpyridine alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Butoxybenzoyl)-5-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butoxybenzoyl)-5-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Alkoxybenzoyl Groups

The 4-butoxybenzoyl moiety in the target compound distinguishes it from other alkoxybenzoyl derivatives. For example:

- 2-(4-Methoxybenzoyl)-5-methylpyridine: Replacing the butoxy group with methoxy reduces lipophilicity and may alter binding affinities in biological systems.

- 4-Butoxy-N-[1,4-dihydro-2-(4-methoxyphenyl)-4-oxo-3(2H)-quinazolinyl]-benzamide (Quin C1,6): Described in , this compound shares the 4-butoxybenzoyl group but incorporates a quinazolinone scaffold. It was synthesized for targeting formyl peptide receptor 2 (FPR2/ALX) in vascular injury imaging, highlighting the role of the butoxy group in enhancing membrane permeability .

Fluorinated Pyridine Derivatives

Fluorine substitution often improves metabolic stability and target selectivity:

- 2-(4-Fluorophenyl)-5-methylpyridine (CAS: 85237-65-6): This ligand for Ir(III) photocatalysts () has a fluorophenyl group instead of benzoyl, resulting in a lower molecular weight (187.21 g/mol) and distinct electronic properties (pKa ~4.80) .

- 2-(4-Fluorobenzoyl)-5-methylpyridine (CAS: 497854-91-8): A direct fluorinated analogue of the target compound, this derivative (MW: 215.23 g/mol) is used in materials science but lacks reported biological activity .

Substituted Pyridines with Heterocyclic Moieties

- 2-(((4-(4-Methoxyphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)-5-methylpyridine (6m) : This triazole-containing derivative () inhibits leukotriene biosynthesis (92% yield, mp 196–198°C) and demonstrates how heterocyclic appendages enhance enzyme-targeting specificity compared to the simpler benzoyl group in the target compound .

- 2-(4-(2,6-Difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-5-methylpyridine (18b): A dihydroorotate dehydrogenase (DHODH) inhibitor (34% yield, oil), this compound’s difluorophenoxy and pyrazole groups confer distinct pharmacokinetic profiles .

Table 1: Key Properties of 2-(4-Butoxybenzoyl)-5-methylpyridine and Analogues

*Calculated based on formula C₁₇H₁₉NO₂. †Estimated from structure in .

Biological Activity

2-(4-Butoxybenzoyl)-5-methylpyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a pyridine ring substituted with a butoxybenzoyl group. Its molecular formula is with a molecular weight of approximately 233.29 g/mol. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound could act as a modulator for certain receptors, influencing signaling pathways critical for various physiological responses.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, potentially through apoptosis induction in cancer cell lines.

- Anti-inflammatory Effects : The compound has been observed to reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

- Anticancer Activity :

-

Anti-inflammatory Mechanism :

- Research indicated that the compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Key Activity |

|---|---|---|

| 2-(4-Methoxybenzoyl)-5-methylpyridine | Benzoyl derivative | Antimicrobial |

| 2-(4-Chlorobenzoyl)-5-methylpyridine | Benzoyl derivative | Anticancer |

| 3-(4-Butoxyphenyl)-1H-pyrazole | Pyrazole derivative | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.